molecular formula C3H3NO2 B176815 1,2-Oxazol-3-OL CAS No. 127925-01-3

1,2-Oxazol-3-OL

Cat. No. B176815
M. Wt: 85.06 g/mol
InChI Key: FUOSTELFLYZQCW-UHFFFAOYSA-N
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Description

1,2-Oxazol-3-OL, also known as 3(2H)-isoxazolone, is a compound with the CAS Number: 5777-20-8 . It has a molecular weight of 85.06 . Oxazole is the parent compound for a vast class of heterocyclic aromatic organic compounds . These are azoles with an oxygen and a nitrogen separated by one carbon .


Synthesis Analysis

The synthesis of oxazoles, including 1,2-Oxazol-3-OL, can be achieved through various methods. The classic synthetic route is the Robinson–Gabriel synthesis by dehydration of 2-acylaminoketones . The Fischer oxazole synthesis from cyanohydrins and aldehydes is also widely used .


Molecular Structure Analysis

The molecular structure of 1,2-Oxazol-3-OL is represented by the linear formula C3H3NO2 . The InChI code for this compound is 1S/C3H3NO2/c5-3-1-2-6-4-3/h1-2H, (H,4,5) .


Chemical Reactions Analysis

Oxazoles, including 1,2-Oxazol-3-OL, can undergo various chemical reactions. Electrophilic aromatic substitution usually occurs at C5 . Nucleophilic aromatic substitution takes place with leaving groups at C2 .


Physical And Chemical Properties Analysis

Oxazole is a colorless liquid under normal conditions with a characteristic smell . The ring structure of Oxazole is planar and aromatic . The aromaticity is due to the 6 π electrons forming a conjugated system . This aromaticity makes the compound more stable, with a boiling point of 70-72°C and a melting point of -25°C . The molecular weight of oxazole is approximately 71.08 g/mol .

Scientific Research Applications

Coordination Chemistry and Asymmetric Synthesis

  • Oxazoline ligands, closely related to 1,2-Oxazol-3-OL, are utilized as chiral auxiliaries in transition metal-catalyzed asymmetric syntheses. They offer versatility in ligand design and straightforward synthesis from readily available precursors (Gómez, Muller, & Rocamora, 1999).

Synthetic Methodologies and Applications

  • The 1,3-oxazole scaffold, a derivative of 1,2-Oxazol-3-OL, is widely used in medicinal, pharmaceutical, agrochemical, and material sciences. Its synthetic methodologies and applications have been extensively explored in recent research (Shinde et al., 2022).

Photophysical Properties and Antimicrobial Activity

  • Derivatives of 1,2-Oxazol-3-OL have been synthesized and studied for their fluorescent properties and potential antimicrobial activity. These compounds exhibit significant absorption and emission ranges, making them candidates for various applications in biological and chemical studies (Phatangare et al., 2013).

Catalyst-Free Synthesis

  • A novel approach for synthesizing oxazol-2(3H)-ones, which are significant in drug development and organic synthesis, involves a catalyst-free process. This method highlights the evolution of simpler and more efficient synthetic strategies for oxazole derivatives (Song et al., 2021).

Biological Activities

  • Oxazole derivatives are recognized for a broad spectrum of biological activities, drawing attention from researchers for their therapeutic potential in medical applications (Kakkar & Narasimhan, 2019).

Catalytic Synthesis

  • The synthesis of 4-(hetero)aryl substituted 5-(2-oxoethyl) oxazol-2(3H)-ones through a catalytic process demonstrates the versatility and importance of oxazole derivatives in various chemical reactions (Boersch et al., 2016).

Regioselective Synthesis

  • Highly regioselective synthesis of 1,2-oxazol derivatives through dipolar cycloaddition highlights the importance of oxazole compounds in achieving specific molecular architectures (Jiang et al., 2016).

Transition-Metal-Free Synthesis

  • The development of metal-free methods for the synthesis of oxazole heterocycles is an important advancement, given the toxicity and cost of metal-catalyzed reactions. This approach emphasizes the growing interest in environmentally friendly and sustainable chemical processes (Ibrar et al., 2016).

Electro-Optical and Charge Transport Properties

  • Studies on the structural, electro-optical, charge transport, and nonlinear optical properties of oxazole derivatives provide insights into their potential applications in fields like organic electronics and photovoltaics (Irfan et al., 2018).

Synthesis and Cation Recognition

  • Research on the synthesis of 1,3-oxazoles and their ability to recognize certain cations showcases the potential of oxazole derivatives in sensor technology and material science (García-Ramírez et al., 2019).

Oxazole in Drug Discovery

  • Oxazole-based compounds are explored as anticancer agents, highlighting their significance in the development of new therapeutic drugs. Their ability to interact with various enzymes and receptors makes them valuable in medicinal chemistry (Chiacchio et al., 2020).

Future Directions

Oxazoles, including 1,2-Oxazol-3-OL, continue to attract the attention of researchers due to their synthetic availability, special chemical and biological properties, and widespread practical use . Many oxazoles possess different types of biological activity, making them the subject of research in medicinal chemistry . Future directions may include the development of new synthetic methods and the exploration of their biological activities .

properties

IUPAC Name

1,2-oxazol-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H3NO2/c5-3-1-2-6-4-3/h1-2H,(H,4,5)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUOSTELFLYZQCW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CONC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

85.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,2-Oxazol-3-OL

CAS RN

5777-20-8
Record name 1,2-oxazol-3-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
11
Citations
J Boström, JA Grant, O Fjellström… - Journal of Medicinal …, 2013 - ACS Publications
Protein–protein interfaces provide an important class of drug targets currently receiving increased attention. The typical design strategy to inhibit protein–protein interactions usually …
Number of citations: 48 pubs.acs.org
P Viñas, N Aguinaga, N Campillo… - … of Chromatography A, 2008 - Elsevier
The present study compares two new sample preparation methods, stir bar sorptive extraction (SBSE) and membrane-assisted solvent extraction (MASE) coupled to the novel technique …
Number of citations: 66 www.sciencedirect.com
P Viñas, N Campillo, N Aguinaga… - Analytical and …, 2008 - Springer
This paper describes a method for the sensitive, selective, and solvent-free determination of six oxazole fungicide residues (hymexazol, drazoxolon, vinclozolin, chlozolinate, oxadixyl, …
Number of citations: 21 link.springer.com
R Herrera, D Núñez, N Romero, X Besoain… - … e investigación agraria, 2012 - SciELO Chile
The germination of conidia in wild-type (Th11, Th12 and Th650) and mutant (Th11A80. 1, Th12A10. 1 and Th650-NG7) strains of Trichoderma harzianum that were exposed to different …
Number of citations: 1 www.scielo.cl
P Viñas, N Martínez-Castillo, N Campillo… - … of Chromatography A, 2010 - Elsevier
Two procedures are proposed based on ultrasound-assisted emulsification and single-drop liquid–liquid microextraction for the sensitive determination of seven strobilurin and six …
Number of citations: 85 www.sciencedirect.com
P Najgebauer, M Staś, R Wrzalik, MA Broda… - Journal of Molecular …, 2022 - Elsevier
The presented study focuses on the interaction of the well-known neurotoxin muscimol with water. Two approaches for the water solvent are applied – the explicit and the implicit. The …
Number of citations: 1 www.sciencedirect.com
A Nowaczyk, Ł Fijałkowski, P Zaręba, K Sałat - Journal of Molecular …, 2018 - Elsevier
Inhibition of 4-aminobutanoic acid (GABA) uptake is a strategy for enhancing GABA transmission. The utility of this approach is demonstrated by the successful development of such …
Number of citations: 5 www.sciencedirect.com
R Herrera, D Núñez, N Romero… - … Journal of Agriculture …, 2012 - researchgate.net
Inv. Agr. 39 (3): 569-576. The germination of conidia in wild-type (Th11, Th12 and Th650) and mutant (Th11A80. 1, Th12A10. 1 and Th650-NG7) strains of Trichoderma harzianum that …
Number of citations: 5 www.researchgate.net
MS Metzger - 2018 - library.ndsu.edu
A soft rot decay of sugarbeet was observed in commercial fields in North Dakota and Minnesota from 2012 to 2016. Symptoms reported are similar to those for bacterial vascular …
Number of citations: 2 library.ndsu.edu
EA Saratovskikh - Herbicides-Advances in Research, 2013 - books.google.com
” A lack of knowledge in the area of biology of grown plants and specific features of the medium of their dwelling in each specific field cannot be compensated by an excess of pesticides…
Number of citations: 2 books.google.com

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